3-(Trifluoromethyl)azetidine (CAS 1221349-18-3) is a fluorinated four-membered saturated heterocycle utilized as a structural building block in medicinal and agrochemical synthesis. It serves as a rigid, metabolically stable bioisostere for secondary amines, piperidines, and morpholines[1]. For industrial buyers and synthetic chemists, its primary procurement value lies in its ability to simultaneously depress amine basicity, increase lipophilicity, and block oxidative metabolic liabilities at the 3-position without adding excessive molecular weight or conformational flexibility[2].
Substituting 3-(trifluoromethyl)azetidine with generic alternatives frequently compromises downstream lead optimization and formulation stability. Unsubstituted azetidine or 3-methylazetidine lack the strong electron-withdrawing CF3 group, resulting in highly basic amines (pKa > 10) that are prone to hERG-associated cardiotoxicity and rapid oxidative clearance [1]. Conversely, substituting with larger fluorinated rings, such as 3-(trifluoromethyl)pyrrolidine or piperidine, alters the spatial vector of the N-substituent and increases conformational flexibility, which can severely abrogate target binding affinity and increase the entropic penalty upon receptor engagement .
The incorporation of the strongly electron-withdrawing trifluoromethyl group significantly depresses the basicity of the azetidine nitrogen. While unsubstituted azetidine exhibits a pKa of approximately 10.4, 3-(trifluoromethyl)azetidine demonstrates a predicted pKa of ~8.3 [1]. This >2.0 unit reduction in pKa decreases the physiological fraction of the protonated amine, directly mitigating off-target hERG channel binding liabilities common in basic drug candidates.
| Evidence Dimension | Amine pKa |
| Target Compound Data | ~8.3 |
| Comparator Or Baseline | Azetidine (~10.4) |
| Quantified Difference | >2.0 unit reduction in pKa |
| Conditions | Aqueous conditions, standard pKa prediction/measurement |
Lowering basicity is a critical procurement criterion for mitigating hERG channel cardiotoxicity and improving membrane permeability in drug design.
The CF3 group provides a substantial boost to the lipophilicity of the polar azetidine core. 3-(trifluoromethyl)azetidine exhibits a logP of approximately 0.9 to 1.2, compared to the highly hydrophilic unsubstituted azetidine (logP ~ -0.1) [1]. This enhancement is critical for driving passive transcellular permeation while maintaining a low molecular weight footprint.
| Evidence Dimension | Partition Coefficient (logP) |
| Target Compound Data | 0.9 to 1.2 |
| Comparator Or Baseline | Azetidine (~ -0.1) |
| Quantified Difference | ~1.0 to 1.3 unit increase in logP |
| Conditions | Standard octanol-water partition |
The increased lipophilicity provides a substantial boost to passive membrane permeability, which is crucial for achieving oral bioavailability in systemic and CNS indications.
The strategic placement of the CF3 group at the 3-position sterically and electronically shields the azetidine ring from oxidative metabolism. Compared to 3-methylazetidine, which is highly susceptible to CYP450-mediated hydroxylation, the robust C-F bonds (bond energy ~116 kcal/mol) in 3-(trifluoromethyl)azetidine completely block metabolism at this site [1]. This structural reinforcement reduces in vivo clearance rates.
| Evidence Dimension | Oxidative metabolic liability at the 3-position |
| Target Compound Data | Metabolically blocked at the 3-position |
| Comparator Or Baseline | 3-methylazetidine (susceptible to hydroxylation) |
| Quantified Difference | Complete blockade of 3-position hydroxylation |
| Conditions | CYP450 microsomal stability assays |
Procuring this fluorinated building block prevents rapid first-pass metabolism, significantly lowering in vivo clearance rates and extending the pharmacokinetic half-life of derived candidates.
In procurement and process chemistry, the free base of 3-(trifluoromethyl)azetidine is a low-boiling, volatile liquid that complicates precise stoichiometric measurement. Sourcing the compound as a hydrochloride salt yields a stable, weighable solid that prevents evaporative loss during storage and handling . This physical form difference is essential for reproducible scale-up.
| Evidence Dimension | Volatility and handling stability |
| Target Compound Data | Hydrochloride salt (stable solid) |
| Comparator Or Baseline | Free base (volatile liquid) |
| Quantified Difference | Elimination of evaporative loss |
| Conditions | Ambient laboratory storage and reaction setup |
Utilizing the stable salt form ensures precise stoichiometric control during parallel synthesis and scale-up, eliminating yield variations caused by precursor evaporation.
Utilizing the compound to replace basic amines, thereby enhancing blood-brain barrier (BBB) penetration via increased lipophilicity and reduced pKa[1].
Swapping piperazine or pyrrolidine motifs for 3-(trifluoromethyl)azetidine to resolve hERG liabilities while maintaining the necessary hydrogen bond acceptor/donor profile [1].
Using the compound as a metabolically stable, low-molecular-weight alternative to morpholine rings in kinase inhibitors to improve ligand efficiency [2].
Incorporating the CF3-azetidine motif to improve environmental persistence and metabolic stability against pest detoxifying enzymes [2].